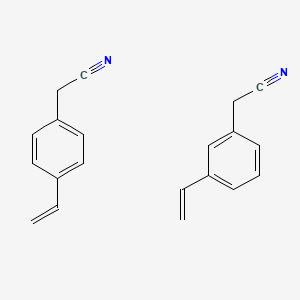
Benzeneacetonitrile,4-ethenyl-
Übersicht
Beschreibung
Benzeneacetonitrile,4-ethenyl- is an organic compound with the molecular formula C10H9N It is a derivative of styrene, where a cyano group (-CN) is attached to the methyl group of the styrene molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzeneacetonitrile,4-ethenyl- can be synthesized through several methods. One common approach involves the reaction of styrene with cyanomethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution of the chloride ion by the cyano group.
Industrial Production Methods: In an industrial setting, cyanomethylstyrene can be produced through a similar process but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Benzeneacetonitrile,4-ethenyl- undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Carboxylic acids, amides.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Benzeneacetonitrile,4-ethenyl- has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of specialty polymers with unique properties.
Materials Science: Benzeneacetonitrile,4-ethenyl--based polymers are used in the development of advanced materials with specific mechanical and thermal properties.
Biology and Medicine: Research is ongoing to explore the potential of cyanomethylstyrene derivatives in drug delivery systems and as bioactive compounds.
Industry: It is used in the production of resins, adhesives, and coatings with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of cyanomethylstyrene involves its interaction with various molecular targets and pathways. The cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. In polymerization reactions, cyanomethylstyrene acts as a reactive monomer, forming covalent bonds with other monomers to create polymer chains.
Vergleich Mit ähnlichen Verbindungen
Benzeneacetonitrile,4-ethenyl- can be compared with other similar compounds, such as:
Styrene: Lacks the cyano group, resulting in different reactivity and properties.
α-Methylstyrene: Similar structure but with a methyl group instead of a cyano group, leading to different chemical behavior.
Vinylbenzonitrile: Contains a cyano group directly attached to the aromatic ring, affecting its reactivity compared to cyanomethylstyrene.
Uniqueness: Benzeneacetonitrile,4-ethenyl-’s unique combination of the styrene backbone and the cyano group imparts distinct chemical properties, making it valuable in specialized applications where other similar compounds may not be suitable.
Eigenschaften
IUPAC Name |
2-(3-ethenylphenyl)acetonitrile;2-(4-ethenylphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H9N/c1-2-9-3-5-10(6-4-9)7-8-11;1-2-9-4-3-5-10(8-9)6-7-11/h2-6H,1,7H2;2-5,8H,1,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZJKOYHWUQJFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CC#N.C=CC1=CC=CC(=C1)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7796901.png)
![N-[3-aminopropyl(propan-2-yl)amino]-N-hydroxynitrous amide](/img/structure/B7796903.png)
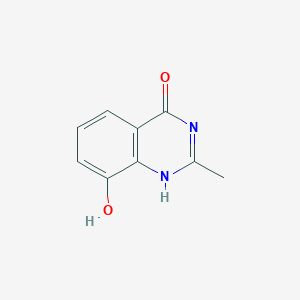

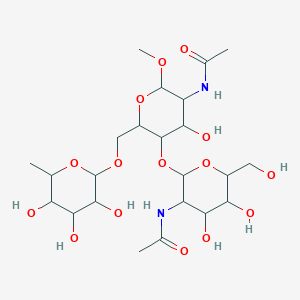

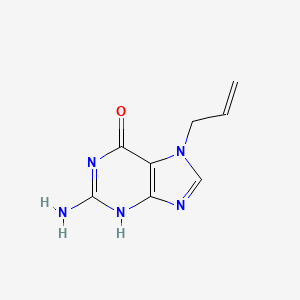
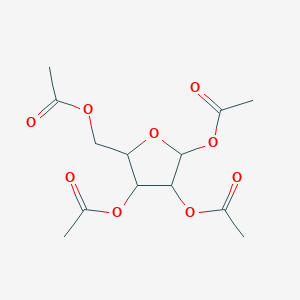

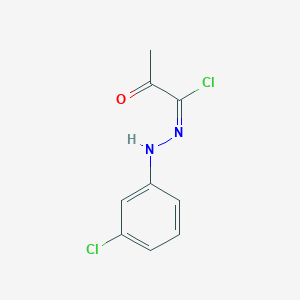

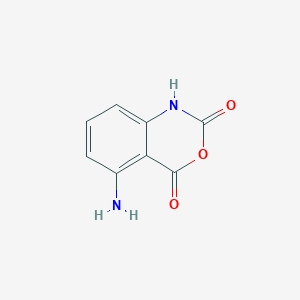
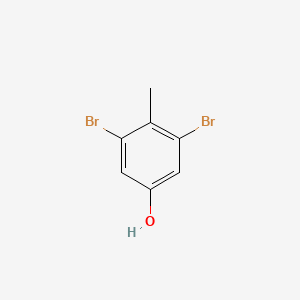
![6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B7796995.png)
